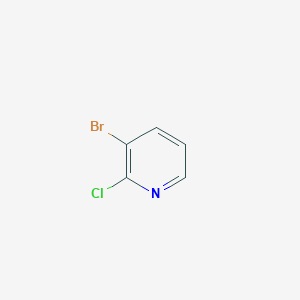

3-Bromo-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYNIWBNWMFBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351220 | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-48-3 | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 3-Bromo-2-chloropyridine

An In-depth Technical Guide to 3-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound. This versatile heterocyclic compound is a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2][3] Its core properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClN | [1] |

| Molecular Weight | 192.44 g/mol | [1][4] |

| CAS Number | 52200-48-3 | [4][5] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 54-57 °C | [1][5] |

| Boiling Point | 97 °C at 10 mmHg | [3] |

| Density (estimate) | 1.7783 g/cm³ | [3] |

| pKa (predicted) | -0.63 ± 0.10 | [3] |

| Refractive Index (estimate) | 1.5400 | [3] |

| InChI | 1S/C5H3BrClN/c6-4-2-1-3-8-5(4)7/h1-3H | [1][6] |

| InChIKey | HDYNIWBNWMFBDO-UHFFFAOYSA-N | [1][6] |

| SMILES | Clc1ncccc1Br | [1] |

Spectroscopic and Analytical Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available for this compound.[6]

-

¹³C NMR: The ¹³C NMR spectrum has also been documented.[7]

-

Infrared (IR) Spectroscopy: IR spectral data has been collected, often using techniques like Attenuated Total Reflectance (ATR).[4][8]

-

Mass Spectrometry (MS): Mass spectral data is available, which is essential for determining the molecular weight and fragmentation pattern.[4][9]

-

Gas Chromatography (GC): Purity is often determined by GC, with assays typically showing ≥96.0% purity.[2]

Synthesis and Experimental Protocols

The most common synthetic route to this compound is through the diazotization of 3-amino-2-chloropyridine (B31603).[5][10]

Detailed Experimental Protocol: Synthesis from 3-amino-2-chloropyridine[5][11]

-

Reaction Setup: In a suitable reaction vessel, add 3-amino-2-chloropyridine (2.57 g, 20 mmol).

-

Addition of Reagents: At room temperature, sequentially add water (45 mL) and 48% hydrobromic acid (27 mL).

-

Catalyst Addition: Add 2,2,6,6-tetramethylpiperidine (B32323) 1-yloxy (TEMPO) (0.31 g, 2 mmol) to the mixture.

-

Cooling: Cool the reaction system to below 10 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (B80452) (4.14 g) dissolved in water (30 mL) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.

-

Neutralization: Neutralize the reaction mixture by adding a 10 mol/L aqueous sodium hydroxide (B78521) solution (40 mL).

-

Extraction: Extract the mixture with toluene (B28343) (2 x 150 mL).

-

Washing: Combine the organic phases and wash with water (50 mL).

-

Isolation: Concentrate the organic layer under reduced pressure to yield the target product, this compound. The reported yield is approximately 80.1%.[5]

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis due to the differential reactivity of its halogen substituents.[11] This makes it a valuable building block for creating complex molecules.

Key Applications:

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[11][12] Its structure allows for modifications that can lead to the discovery of new drugs.[11]

-

Agrochemicals: The compound is used in the development of herbicides and fungicides, contributing to crop protection.[11][12]

-

Material Science: It finds applications in the creation of specialized polymers and materials.[11]

-

Named Syntheses: It may be used to synthesize compounds such as acetylenic dipyridone, 3-ethynyl-2-(phenylmethoxy)-pyridine, and nemertelline.[5]

Applications of this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in an inert atmosphere at room temperature.[3] It is recommended to keep it in a cool, dark place below 15°C.

This guide serves as a foundational resource for professionals working with this compound. For more detailed information, consulting the cited sources is recommended.

References

- 1. This compound 98 52200-48-3 [sigmaaldrich.com]

- 2. B25206.06 [thermofisher.com]

- 3. This compound CAS#: 52200-48-3 [m.chemicalbook.com]

- 4. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 52200-48-3 [chemicalbook.com]

- 6. This compound(52200-48-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(52200-48-3) 13C NMR [m.chemicalbook.com]

- 8. This compound(52200-48-3) IR Spectrum [m.chemicalbook.com]

- 9. This compound(52200-48-3) MS [m.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Bromo-2-chloropyridine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its molecular structure, physicochemical properties, and characteristic spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Sonogashira couplings. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering practical insights into the utilization of this versatile reagent.

Core Molecular Information

This compound is a disubstituted pyridine (B92270) ring with a bromine atom at the 3-position and a chlorine atom at the 2-position. This substitution pattern imparts distinct reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrClN | [1] |

| Molecular Weight | 192.44 g/mol | [1] |

| CAS Number | 52200-48-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Chloro-3-bromopyridine | [2] |

| Appearance | White to light yellow crystalline powder, crystals, or flakes | [3] |

| Melting Point | 54-57 °C | [2] |

| Boiling Point | 97 °C at 10 mmHg | [4] |

| SMILES | C1=CC(=C(N=C1)Cl)Br | [1] |

| InChIKey | HDYNIWBNWMFBDO-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | 8.25 | dd | 4.6, 1.9 |

| 7.85 | dd | 7.7, 1.9 | |

| 7.15 | dd | 7.7, 4.6 | |

| ¹³C NMR | 148.2 | ||

| 145.1 | |||

| 140.3 | |||

| 122.9 | |||

| 110.1 |

Note: NMR data is typically recorded in CDCl₃. Actual chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: Mass Spectrometry and IR Spectroscopy Data

| Technique | Key Peaks |

| Mass Spec (EI) | m/z 191/193/195 (M⁺, isotopic pattern for Br and Cl), 156 (M-Cl)⁺, 112 (M-Br)⁺, 77 (C₅H₃N)⁺ |

| IR Spectroscopy (cm⁻¹) | ~3070 (Ar-H stretch), ~1560, 1450, 1410 (C=C and C=N stretching), ~1100 (C-Cl stretch), ~1020 (C-Br stretch) |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of this compound in a research setting.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 3-amino-2-chloropyridine (B31603).

Protocol:

-

Reaction Setup: In a suitable reaction vessel, add 3-amino-2-chloropyridine (1.0 eq).

-

Acidification: Add 48% hydrobromic acid (HBr) and water. Cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add this solution dropwise to the cooled reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Work-up: Neutralize the reaction mixture with a 10 M aqueous solution of sodium hydroxide (B78521) (NaOH). Extract the product with an organic solvent such as toluene (B28343) or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position. This allows for selective functionalization.

General Protocol:

-

Reaction Setup: To a flame-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 3-position of the pyridine ring.

General Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent).

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.

Logical and Experimental Workflows

Visualizing the synthetic pathways and logical connections can aid in experimental design and understanding of the molecule's utility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-chloropyridine. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data to offer insights into the structural characterization of this compound. This document also outlines a detailed experimental protocol for acquiring NMR spectra of pyridine (B92270) derivatives and includes visualizations to illustrate molecular structure and spin-spin coupling relationships.

Molecular Structure and NMR-Active Nuclei

This compound (C₅H₃BrClN) is a disubstituted pyridine ring with three aromatic protons. The distinct electronic environments of these protons and carbon atoms give rise to a unique and interpretable NMR spectrum. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational algorithms and provide a valuable reference for spectral analysis. The data is presented for a simulated spectrum in deuterated chloroform (B151607) (CDCl₃).

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-4 | 7.32 | Doublet of doublets (dd) | ³J(H4-H5) = 7.8, ⁴J(H4-H6) = 1.8 |

| H-5 | 8.05 | Doublet of doublets (dd) | ³J(H5-H4) = 7.8, ³J(H5-H6) = 4.7 |

| H-6 | 8.45 | Doublet of doublets (dd) | ³J(H6-H5) = 4.7, ⁴J(H6-H4) = 1.8 |

Note: Data is predicted and should be confirmed with experimental results.

Predicted ¹³C NMR Spectral Data

The table below presents the predicted ¹³C NMR chemical shifts for this compound in CDCl₃. The chemical shifts are influenced by the electronegativity of the adjacent halogen substituents and the nitrogen atom in the pyridine ring.

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-2 | 151.2 |

| C-3 | 119.5 |

| C-4 | 141.8 |

| C-5 | 128.1 |

| C-6 | 150.3 |

Note: Data is predicted and should be confirmed with experimental results.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the molecular structure of this compound and the coupling relationships between the aromatic protons.

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 3-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of 3-Bromo-2-chloropyridine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of this compound, particularly within the fields of medicinal chemistry and drug development where precise structural elucidation is paramount.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful non-destructive approach to probe the molecular structure of this compound. These complementary techniques provide a unique "fingerprint" of the molecule by identifying its characteristic vibrational modes.

-

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. This technique is particularly sensitive to polar functional groups and provides information about the molecule's dipole moment changes.

-

Raman spectroscopy , conversely, involves the inelastic scattering of monochromatic light. It provides insights into the polarizability changes of the molecule's electron cloud during vibration and is often more sensitive to non-polar and symmetric bonds.

A combined analysis using both FT-IR and Raman spectroscopy allows for a more complete and robust structural characterization of this compound.

Data Presentation: Vibrational Analysis

For the benefit of researchers undertaking such an analysis, the following tables are presented as a template for organizing and reporting the vibrational data for this compound.

Table 1: FT-IR Vibrational Data for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| Data Not Available | Data Not Available | Data Not Available | e.g., C-H stretch, C-C stretch, Ring breathing, C-Cl stretch, C-Br stretch, etc. |

| ... | ... | ... | ... |

Table 2: Raman Vibrational Data for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| Data Not Available | Data Not Available | Data Not Available | e.g., C-H stretch, C-C stretch, Ring breathing, C-Cl stretch, C-Br stretch, etc. |

| ... | ... | ... | ... |

Experimental Protocols

Detailed experimental protocols for acquiring high-quality FT-IR and Raman spectra of this compound are provided below. These protocols are based on standard laboratory practices and the instrumentation information available from public spectral databases.[1]

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., DuraSamplIR II).[1] The pressure arm is engaged to ensure good contact between the sample and the crystal. This is often the simplest and quickest method for solid samples.

-

KBr Pellet Technique: Alternatively, a few milligrams of the sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or the KBr pellet is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

-

-

Data Processing:

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

ATR correction may be applied to the data if necessary.

-

FT-Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]

Methodology:

-

Sample Preparation:

-

A small amount of the solid this compound sample is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.

-

-

Data Acquisition:

-

The sample is irradiated with a monochromatic laser source (e.g., a Nd:YAG laser at 1064 nm).

-

The scattered light is collected at a 180° angle (back-scattering geometry).

-

The Raman spectrum is typically collected over a Stokes shift range of 3500-100 cm⁻¹.

-

The laser power and exposure time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Multiple scans are co-added to improve the spectral quality.

-

-

Data Processing:

-

The spectrum is baseline corrected to remove any fluorescence background.

-

The final spectrum is presented as intensity versus Raman shift (cm⁻¹).

-

Visualizations: Workflows and Logical Relationships

To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the complementary nature of FT-IR and Raman spectroscopy.

Caption: Experimental workflow for the FT-IR and Raman analysis of this compound.

Caption: Logical relationship between FT-IR and Raman spectroscopy for molecular characterization.

Conclusion

FT-IR and Raman spectroscopy are indispensable tools for the structural elucidation of this compound. While this guide provides a framework for the experimental and analytical procedures, it also highlights the current gap in the publicly available scientific literature regarding a detailed vibrational assignment for this molecule. It is hoped that this document will encourage and assist researchers in conducting and publishing such an analysis, which would be of significant benefit to the scientific community, particularly in the areas of synthetic and medicinal chemistry.

References

Navigating the Solubility Landscape of 3-Bromo-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloropyridine is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and logical workflows to guide solvent selection and solubility testing.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrClN | [1] |

| Molecular Weight | 192.44 g/mol | [1] |

| Melting Point | 54-57 °C | |

| Boiling Point | 97 °C @ 10 mmHg | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| pKa (Predicted) | -0.63 ± 0.10 | [2] |

Solubility Profile: A Qualitative Overview

Based on general principles of "like dissolves like" and information gleaned from synthesis and purification procedures, a qualitative solubility profile of this compound can be inferred. The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring imparts a degree of polarity to the molecule.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Likely Soluble | The polarity of these solvents can interact favorably with the polar functionalities of this compound. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble | The ability of these solvents to engage in hydrogen bonding may be less critical for this aprotic molecule, but their polarity should still facilitate dissolution. |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Likely Soluble, especially with heating | Toluene is used as an extraction solvent in its synthesis, indicating good solubility.[4] |

| Nonpolar Aliphatic Solvents | n-Hexane, Heptane, Cyclohexane | Likely Sparingly Soluble to Insoluble | The significant difference in polarity suggests poor solubility. These are often used as anti-solvents for crystallization. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | The presence of halogens on both the solute and solvent can lead to favorable dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires robust experimental methods. The following protocols for commonly employed techniques are provided.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot using a syringe filter into a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the dried residue.

-

The solubility is calculated as the mass of the residue per volume of the solvent.

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected organic solvent

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

-

Analysis:

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures.

Objective: To determine the concentration of this compound in a saturated solution using a calibrated HPLC system.

Materials:

-

HPLC system with a suitable detector (e.g., UV)

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Mobile phase solvents

-

Selected organic solvent for solubility study

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

-

Analysis:

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Logical and Experimental Workflows

The determination of solubility is a systematic process. The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility testing and the experimental workflow for the gravimetric method.

As the solubility of a small molecule like this compound is a physicochemical property, the concept of "signaling pathways" is not applicable. Instead, a logical workflow for solubility determination is presented.

Caption: Logical workflow for determining the solubility of a compound.

Caption: Step-by-step workflow for the gravimetric solubility determination method.

References

An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chloropyridine (B31603) is a versatile and highly valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a nucleophilic amino group, an electrophilic carbon bearing a chlorine atom, and the inherent electronic properties of the pyridine (B92270) ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the principal synthetic routes starting from 3-amino-2-chloropyridine, offering detailed experimental protocols, quantitative data for key reactions, and visual representations of synthetic pathways to aid researchers in their synthetic endeavors. The strategic functionalization of this molecule opens avenues to a vast chemical space, including the synthesis of novel kinase inhibitors, anti-ulcer agents, and other biologically active compounds.

Core Synthetic Transformations

The reactivity of 3-amino-2-chloropyridine is dominated by transformations involving the chloro and amino substituents. The primary synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, diazotization-substitution sequences, and cyclocondensation reactions to form fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used to functionalize 3-amino-2-chloropyridine.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and a variety of organoboron reagents. This reaction is instrumental in the synthesis of 2-aryl and 2-heteroaryl-3-aminopyridines, which are common scaffolds in medicinal chemistry. Due to the electron-rich nature of the aminopyridine and the relative inertness of the C-Cl bond, these couplings often require carefully optimized conditions, including the use of electron-rich, bulky phosphine (B1218219) ligands.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add 3-amino-2-chloropyridine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).[1] The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added via syringe. The reaction mixture is heated to 80-110 °C and stirred vigorously for 4-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2][3]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Amino-2-chloropyridine

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 92 |

| Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 78 |

| Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 81 |

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl derivatives by forming a C-N bond between an aryl halide and an amine. In the context of 3-amino-2-chloropyridine, this reaction allows for the introduction of a wide variety of amino substituents at the 2-position. Similar to Suzuki-Miyaura coupling, the use of specialized ligands is often crucial for achieving high yields, especially with less reactive chloropyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, or a palladacycle; 1-5 mol%), a bulky phosphine ligand (e.g., Xantphos, RuPhos; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS; 1.2-1.5 equiv.).[4] 3-Amino-2-chloropyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) are then added. Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added, and the vessel is sealed. The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. Reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash column chromatography.

Table 2: Examples of Buchwald-Hartwig Amination Reactions with 3-Amino-2-chloropyridine

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |

| Aniline | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS | 1,4-Dioxane | 110 | 12 | 88 |

| Benzylamine | G3-XPhos (1.5) | - | K₃PO₄ | t-BuOH | 90 | 20 | 82 |

| Cyclohexylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu | Toluene | 100 | 18 | 75 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the pyridine nitrogen activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride ion. This SNAr pathway provides a direct, often metal-free, route to introduce a variety of substituents.

Alkoxides and thiolates can readily displace the chloride from 3-amino-2-chloropyridine to form the corresponding ethers and thioethers. These reactions are typically performed in the presence of a base to generate the nucleophile in situ.

Experimental Protocol: General Procedure for SNAr with Alkoxides/Thiolates

To a solution of 3-amino-2-chloropyridine (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO, the corresponding alcohol or thiol (1.1-1.5 equiv.) and a base (e.g., NaH, K₂CO₃, NaOtBu; 1.2-2.0 equiv.) are added. The reaction mixture is heated to a temperature ranging from 60 to 120 °C and stirred for 2-16 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Table 3: Examples of SNAr Reactions with 3-Amino-2-chloropyridine

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Sodium methoxide | NaH | DMF | 80 | 4 | 94 |

| Phenol | K₂CO₃ | DMSO | 120 | 12 | 85 |

| Ethanethiol | NaH | DMF | 60 | 6 | 91 |

| Thiophenol | K₂CO₃ | DMAc | 100 | 8 | 88 |

Diazotization and Subsequent Substitution

The amino group at the 3-position can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles in a Sandmeyer-type reaction. This provides access to a range of 2-chloro-3-substituted pyridines that are not easily accessible through other routes.

Experimental Protocol: General Procedure for Sandmeyer Reaction

3-Amino-2-chloropyridine (1.0 equiv.) is dissolved in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, HBr). An aqueous solution of sodium nitrite (B80452) (1.0-1.2 equiv.) is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. The reaction mixture is stirred at room temperature or gently heated until the evolution of nitrogen gas ceases. The mixture is then neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by distillation or chromatography.[5]

Table 4: Examples of Sandmeyer Reactions of 3-Amino-2-chloropyridine

| Reagents | Product | Yield (%) |

| NaNO₂, HCl, CuCl | 2,3-Dichloropyridine | 75-85 |

| NaNO₂, HBr, CuBr | 3-Bromo-2-chloropyridine | 70-80 |

| NaNO₂, H₂SO₄, KCN, CuCN | 2-Chloro-3-cyanopyridine | 65-75 |

| NaNO₂, HBF₄ | 2-Chloro-3-fluoropyridine | 50-60 |

Synthesis of Fused Heterocycles

The bifunctional nature of 3-amino-2-chloropyridine makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.

The reaction of 3-amino-2-chloropyridine with α-haloketones is a common method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Substituted Imidazo[1,2-a]pyridin-8-amines

A mixture of 3-amino-2-chloropyridine (1.0 equiv.), an α-haloketone (e.g., chloroacetone, phenacyl bromide; 1.1 equiv.), and a base (e.g., NaHCO₃, K₂CO₃) in a solvent such as ethanol (B145695) or isopropanol (B130326) is heated at reflux for 6-24 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Table 5: Examples of Imidazo[1,2-a]pyridine Synthesis

| α-Haloketone | Base | Solvent | Time (h) | Yield (%) |

| Chloroacetone | NaHCO₃ | Ethanol | 12 | 85 |

| Phenacyl bromide | K₂CO₃ | Isopropanol | 8 | 90 |

| 3-Bromopentan-2,4-dione | NaHCO₃ | Ethanol | 16 | 78 |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of 3-amino-2-chloropyridine.

Caption: Key synthetic routes from 3-amino-2-chloropyridine.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

3-Amino-2-chloropyridine is a foundational starting material that provides access to a wide array of functionalized pyridine derivatives and fused heterocyclic systems. The synthetic routes detailed in this guide, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and cyclocondensation reactions, highlight the versatility of this important intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in drug discovery and development, enabling the efficient and strategic synthesis of novel chemical entities. As the demand for complex and diverse molecular scaffolds continues to grow, the importance of 3-amino-2-chloropyridine in synthetic chemistry is poised to expand even further.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative reactivity of the bromine and chlorine substituents in 3-bromo-2-chloropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This information is critical for professionals in drug development and chemical synthesis, where precise control of regioselectivity is paramount for the efficient construction of complex molecular architectures.

Core Principles of Reactivity in Halopyridines

The reactivity of halogens on a pyridine (B92270) ring in SNAr reactions is governed by two primary factors: the position of the halogen on the ring and its intrinsic leaving group ability. In the case of this compound, the chlorine atom is situated at the 2-position (ortho to the nitrogen), while the bromine atom is at the 3-position (meta to the nitrogen).

The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated towards nucleophilic attack. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. Conversely, the meta (3- and 5-) positions lack this stabilization, rendering them significantly less reactive in SNAr reactions.

While in SN2 reactions, bromide is generally a better leaving group than chloride, the opposite is often true for SNAr reactions. The rate-determining step in SNAr is typically the initial attack of the nucleophile. A more electronegative halogen, such as chlorine, enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the rate of nucleophilic attack.

Expected Reactivity of this compound

Based on the aforementioned principles, the chlorine atom at the C-2 position of this compound is expected to be substantially more reactive towards nucleophilic substitution than the bromine atom at the C-3 position. The electronic activation of the C-2 position by the pyridine nitrogen is the dominant factor determining the regioselectivity of the reaction.

This pronounced difference in reactivity allows for the selective substitution of the 2-chloro group, leaving the 3-bromo substituent intact. This selective functionalization is a valuable tool in synthetic chemistry, enabling the introduction of a wide range of nucleophiles at the 2-position.

Quantitative Data and Experimental Protocols

While direct quantitative data comparing the reaction rates of nucleophilic substitution at the C-2 and C-3 positions of this compound is not extensively available in the literature, the expected selectivity is overwhelmingly in favor of substitution at the C-2 position. The following table summarizes the anticipated outcomes for reactions with common nucleophiles.

| Nucleophile | Reagent Example | Expected Major Product | Reaction Conditions (Representative) | Expected Yield (Qualitative) |

| Amine | Benzylamine (B48309) | 3-Bromo-N-benzylpyridin-2-amine | Inert solvent (e.g., Dioxane, Toluene), Base (e.g., K₂CO₃, NaOtBu), Elevated temperature (e.g., 80-120 °C) | High |

| Alkoxide | Sodium Methoxide | 3-Bromo-2-methoxypyridine | Anhydrous alcohol (e.g., Methanol) or aprotic solvent (e.g., DMF, THF), Elevated temperature (e.g., 60-100 °C) | High |

| Thiolate | Sodium Thiophenoxide | 3-Bromo-2-(phenylthio)pyridine | Polar aprotic solvent (e.g., DMF, DMSO), Room temperature to moderate heating | High |

Representative Experimental Protocol: Synthesis of 3-Bromo-2-(benzylamino)pyridine

This protocol is a representative example based on general procedures for SNAr reactions on activated halopyridines and has not been optimized specifically for this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous 1,4-dioxane.

-

Add potassium carbonate and benzylamine to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid residue with a small amount of ethyl acetate (B1210297).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-bromo-2-(benzylamino)pyridine.

Visualization of Reactivity Principles

The following diagrams illustrate the underlying principles governing the selective reactivity of this compound.

Caption: SNAr mechanism at the C-2 position, stabilized by the nitrogen atom.

Caption: SNAr mechanism at the C-3 position, lacking nitrogen stabilization.

Caption: A general experimental workflow for the selective SNAr reaction.

Conclusion

In the nucleophilic aromatic substitution of this compound, the chlorine atom at the C-2 position is markedly more reactive than the bromine atom at the C-3 position. This pronounced regioselectivity is a direct consequence of the electronic activation conferred by the pyridine nitrogen atom at the ortho position. This inherent reactivity difference provides a reliable and powerful strategy for the selective functionalization of the pyridine ring, which is of significant interest to researchers and professionals in the fields of medicinal chemistry and materials science.

Safety, handling, and MSDS for 3-Bromo-2-chloropyridine

An In-depth Technical Guide to 3-Bromo-2-chloropyridine: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 52200-48-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards and necessary precautions when working with this compound.

Chemical and Physical Properties

This compound is a solid, halogenated pyridine (B92270) derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 52200-48-3 | [1][2] |

| Molecular Formula | C₅H₃BrClN | [2] |

| Molecular Weight | 192.44 g/mol | [2][3] |

| Appearance | Solid, White to Light yellow to Light orange powder to crystal | |

| Melting Point | 54-57 °C | [4] |

| Boiling Point | 97 °C / 10 mmHg | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are crucial for understanding the potential risks.

| Classification | Code | Description | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [2] |

| Acute toxicity, oral (potential) | H302 | Harmful if swallowed (Reported by a minority of notifiers) | [2] |

| Acute toxicity, dermal (potential) | H312 | Harmful in contact with skin (Reported by a minority of notifiers) | [2] |

| Acute toxicity, inhalation (potential) | H332 | Harmful if inhaled (Reported by a minority of notifiers) | [2] |

| Suspected of causing genetic defects | H341 | Suspected of causing genetic defects | [5] |

Signal Word: Warning[2]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Safe Handling and Storage

Proper handling and storage are paramount to ensure safety in the laboratory. The following workflow outlines the essential steps for handling this compound.

Caption: General workflow for safely handling this compound.

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[1]

-

Avoid formation of dust and aerosols.[6]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Wash face, hands, and any exposed skin thoroughly after handling.[1]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[1]

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when working with this chemical.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |

| Respiratory Protection | A dust mask (type N95) is recommended. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded. | [7] |

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Caption: Decision-making flowchart for first-aid procedures.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Get medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and afterward drink plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[1][6]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

A systematic approach is necessary to manage spills effectively and safely.

Caption: Step-by-step workflow for responding to an accidental spill.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

-

Environmental Precautions: Should not be released into the environment. Do not let product enter drains.[1][6]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][6]

Toxicological Information

While comprehensive toxicological data is not always available for specific research chemicals, the primary known effects are listed. No acute toxicity information is available for this specific product from most suppliers, but the GHS classification indicates potential harm.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory System: May cause respiratory irritation. The respiratory system is a target organ.[1]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Dispose of contents and container to an approved waste disposal plant.[1] Contaminated packaging should be treated as the product itself.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 52200-48-3 [sigmaaldrich.com]

- 4. 52200-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 52200-48-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 3-Bromo-2-chloropyridine, a key building block in modern organic synthesis. This document details commercially available sources, synthesis protocols, and its application in crucial cross-coupling reactions for the development of novel pharmaceuticals and agrochemicals.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, typically with purities ranging from 97% to over 99%. The selection of a suitable supplier is a critical first step in any research or development project. Key factors for consideration include purity, available quantities, lead times, and the availability of comprehensive technical and safety documentation. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | ≥98%[1] | 5g and larger | 52200-48-3[1] | Provides detailed safety and technical documents.[1] |

| Otto Chemie Pvt. Ltd. | 98%[2] | Research and commercial quantities | 52200-48-3[2] | States use as a pharmaceutical intermediate.[2] |

| Hebei Dangtong Biological Technology Co., Ltd. | ≥99%[3] | Kilogram scale | 52200-48-3[3] | Offers industrial and pharmaceutical grades.[3] |

| TCI AMERICA | >98.0% (GC)[4] | Gram to bulk | 52200-48-3[4] | Provides specifications and certificates of analysis.[4] |

| BLD Pharm | Purity specifications available | Various sizes | 52200-48-3[5] | Offers online ordering and COA inquiry.[5] |

| Thermo Scientific Chemicals (Alfa Aesar) | 97%[6] | 5g | 52200-48-3[6] | Legacy Alfa Aesar product.[6] |

| Chem-Impex | Not specified | Gram to kilogram | Not specified | Highlights use in pharmaceutical and agrochemical synthesis.[7] |

Synthesis of High-Purity this compound

For researchers requiring custom synthesis or a deeper understanding of its preparation, this compound can be synthesized via several routes. A common and effective method is the diazotization of 3-amino-2-chloropyridine (B31603) followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis via Diazotization of 3-Amino-2-chloropyridine

This protocol is adapted from established literature procedures.

Materials:

-

3-Amino-2-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) (optional, as a radical scavenger)

Procedure:

-

In a reaction vessel, add 3-amino-2-chloropyridine (1.0 eq).

-

At room temperature, add water and 48% hydrobromic acid.

-

Cool the mixture to below 10 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for approximately 2 hours.

-

Neutralize the reaction mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with toluene (2 x volumes).

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford high-purity this compound.

Key Applications in Cross-Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the 3-position.

Representative Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-aminopyridines

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the more reactive 3-position of this compound.

Representative Experimental Protocol:

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) (1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand) (1.2-2.0 eq relative to Pd)

-

Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (1.2-1.5 eq)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, phosphine ligand, and base in a dry reaction vessel.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Experimental and Logical Workflows

To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: A logical workflow for the selection of a commercial supplier.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Starting Materials for 2-(Hetero)arylthieno[2,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

The 2-(hetero)arylthieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The synthesis of these complex molecules relies on a variety of strategic approaches, each originating from a distinct set of key starting materials. This technical guide provides a comprehensive overview of the principal synthetic routes and their foundational building blocks, complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Synthetic Strategies and Key Starting Materials

The construction of the 2-(hetero)arylthieno[2,3-b]pyridine core is primarily achieved through three robust synthetic methodologies: the Sonogashira coupling followed by cyclization, the Gewald reaction, and the Thorpe-Ziegler cyclization. Each of these routes offers a unique entry point to the desired scaffold, contingent on the availability of specific precursors.

Sonogashira Coupling and Annulation Strategy

This powerful approach involves a palladium-catalyzed cross-coupling reaction between a dihalopyridine and a terminal alkyne, followed by a cyclization step with a sulfur source to form the thiophene (B33073) ring.

Key Starting Materials:

-

2,3-Dihalopyridines: Typically, 3-bromo-2-chloropyridine or 2-bromo-3-chloropyridine (B1276723) are employed. The differential reactivity of the halogen atoms allows for selective Sonogashira coupling at the more reactive position (usually the bromine-bearing carbon).

-

(Hetero)arylalkynes: These provide the desired (hetero)aryl substituent at the 2-position of the final product. A wide variety of commercially available or synthetically accessible alkynes can be used.

-

Sulfur Source: Sodium sulfide (B99878) (Na₂S) is a commonly used reagent for the cyclization step, providing the sulfur atom for the thiophene ring.[1]

Quantitative Data for Sonogashira Coupling/Cyclization Route:

| Starting Dihalopyridine | Alkyne | Sulfur Source | Product | Yield (%) | Reference |

| This compound | Phenylacetylene (B144264) | Na₂S | 2-Phenylthieno[2,3-b]pyridine | 75 | [1] |

| This compound | 4-Ethynylanisole | Na₂S | 2-(4-Methoxyphenyl)thieno[2,3-b]pyridine | 82 | [1] |

| This compound | 3-Ethynylpyridine | Na₂S | 2-(Pyridin-3-yl)thieno[2,3-b]pyridine | 65 | [1] |

The Gewald Reaction

The Gewald reaction is a versatile multicomponent reaction that assembles the thieno[2,3-b]pyridine (B153569) skeleton from readily available starting materials. This one-pot synthesis is highly efficient for creating polysubstituted 2-aminothiophenes, which can then be further elaborated.

Key Starting Materials:

-

α-Methylene Ketone: Substituted cyclohexanones are frequently used to generate the fused pyridine (B92270) ring system.

-

Active Methylene Nitrile: Cyanothioacetamide is a key building block, providing the amino group and the nitrile for the thiophene ring construction.

-

Elemental Sulfur: Serves as the sulfur source for the thiophene ring.

-

Base: A weak base, such as morpholine (B109124) or triethylamine (B128534), is typically used to catalyze the initial condensation steps.

Quantitative Data for Gewald Reaction Route:

| Ketone | Active Methylene Nitrile | Product | Yield (%) | Reference |

| Cyclohexanone (B45756) | Cyanothioacetamide | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85-95 | [2][3] |

| 4-Methylcyclohexanone | Cyanothioacetamide | 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 80 | [4] |

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form an enamine, which is then hydrolyzed to a cyclic ketone. In the context of thieno[2,3-b]pyridine synthesis, this reaction is adapted to form the thiophene ring.

Key Starting Materials:

-

2-Mercaptonicotinonitrile Derivatives: These are the foundational starting materials which, upon S-alkylation with a haloacetonitrile, provide the dinitrile precursor for the cyclization.

-

Haloacetonitriles: Chloroacetonitrile or bromoacetonitrile (B46782) are used to introduce the second nitrile group.

-

Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to effect the intramolecular cyclization.

Quantitative Data for Thorpe-Ziegler Cyclization Route:

| 2-Mercaptonicotinonitrile Derivative | Alkylating Agent | Product | Yield (%) | Reference |

| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 85-92 | [5][6] |

| 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile | 90 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylthieno[2,3-b]pyridine via Sonogashira Coupling and Cyclization

Step 1: Sonogashira Coupling To a solution of this compound (1.0 eq) in a suitable solvent such as THF or dioxane is added phenylacetylene (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq). A base, typically diisopropylamine (B44863) or triethylamine (7.0 eq), is added, and the reaction mixture is stirred at room temperature for 3 hours.[7] The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with an organic solvent like diethyl ether and filtered through celite. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product, 2-chloro-3-(phenylethynyl)pyridine, is purified by flash column chromatography.

Step 2: Cyclization The purified 2-chloro-3-(phenylethynyl)pyridine (1.0 eq) is dissolved in a solvent such as DMF. Sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq) is added, and the mixture is heated to 80-100 °C for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-phenylthieno[2,3-b]pyridine.

Protocol 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction

In a round-bottom flask, a mixture of cyclohexanone (1.0 eq), malononitrile (B47326) (1.0 eq), and elemental sulfur (1.1 eq) is suspended in ethanol (B145695). A catalytic amount of triethylamine or morpholine (0.1-0.2 eq) is added.[2] The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried to yield the desired 2-aminothiophene derivative.

Protocol 3: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile via Thorpe-Ziegler Cyclization

To a solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in ethanol is added a solution of sodium ethoxide in ethanol (1.1 eq). Chloroacetonitrile (1.1 eq) is then added dropwise, and the mixture is stirred at room temperature for 1-2 hours to facilitate S-alkylation. The completion of this step can be monitored by TLC. Subsequently, an additional portion of a strong base, such as potassium tert-butoxide (1.2 eq), is added, and the mixture is heated to reflux for 2-3 hours to induce the Thorpe-Ziegler cyclization.[5] After cooling, the reaction mixture is poured into ice water, and the pH is adjusted to neutral with acetic acid. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the pure 3-aminothieno[2,3-b]pyridine derivative.

Signaling Pathways Modulated by 2-(Hetero)arylthieno[2,3-b]pyridines

The biological effects of 2-(hetero)arylthieno[2,3-b]pyridines are often attributed to their interaction with specific cellular signaling pathways. Key targets include enzymes involved in DNA repair and kinase signaling cascades.

TDP1-Mediated DNA Repair Pathway

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial enzyme in the repair of DNA damage caused by the trapping of topoisomerase I (Top1) on DNA.[8][9][10] Some 2-(hetero)arylthieno[2,3-b]pyridines have been identified as inhibitors of TDP1, thereby potentiating the effects of Top1-targeting anticancer drugs.[11]

Phospholipase C-γ (PLC-γ) Signaling Pathway

Phospholipase C-γ (PLC-γ) is a key enzyme in signal transduction pathways that regulate cell proliferation, differentiation, and migration.[1][9][11] Overactivation of PLC-γ is implicated in various cancers. Certain thieno[2,3-b]pyridine derivatives have been shown to inhibit PLC-γ, leading to downstream effects such as cell cycle arrest.

DRAK2-ULK1 Signaling Axis in Apoptosis

Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2) is a serine/threonine kinase that plays a role in apoptosis and has been implicated in metabolic diseases.[12][13] Recent studies have identified a signaling axis where DRAK2 suppresses autophagy by phosphorylating ULK1, a key autophagy-initiating kinase.[12] Novel thieno[2,3-b]pyridine derivatives have been developed as DRAK2 inhibitors, promoting autophagy and protecting against apoptosis.[14]

References

- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 2. benchchem.com [benchchem.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DRAK2 suppresses autophagy by phosphorylating ULK1 at Ser56 to diminish pancreatic β cell function upon overnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PLCG1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 3-bromo-2-chloropyridine with a variety of arylboronic acids. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds in the starting material allows for selective functionalization at the 3-position of the pyridine (B92270) ring, yielding valuable 3-aryl-2-chloropyridine intermediates. These products are versatile building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of more complex molecular architectures.